molecular formula C8H11NO2S B15329766 Methyl 4-propylthiazole-5-carboxylate CAS No. 81569-52-0

Methyl 4-propylthiazole-5-carboxylate

Cat. No.: B15329766
CAS No.: 81569-52-0
M. Wt: 185.25 g/mol
InChI Key: IGVATYADIMPPSI-UHFFFAOYSA-N
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Description

Methyl 4-propylthiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-propylthiazole-5-carboxylate typically involves the reaction of appropriate thioamides with α-haloesters. One efficient method involves the use of methyl α-chloroacetoacetate and propylthioamide in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction proceeds through nucleophilic substitution, forming the thiazole ring .

Industrial Production Methods

the principles of green chemistry, such as using water-mediated solvent systems to avoid toxic reagents, can be applied to improve the overall yield and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-propylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-propylthiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-propylthiazole-5-carboxylate involves its interaction with biological targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Another heterocyclic compound with similar antimicrobial properties.

    Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate:

Uniqueness

Methyl 4-propylthiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

81569-52-0

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

methyl 4-propyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C8H11NO2S/c1-3-4-6-7(8(10)11-2)12-5-9-6/h5H,3-4H2,1-2H3

InChI Key

IGVATYADIMPPSI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC=N1)C(=O)OC

Origin of Product

United States

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